N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide

Description

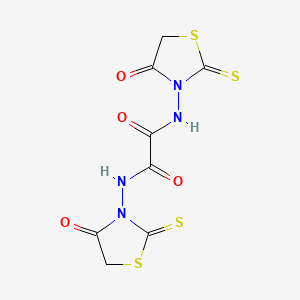

Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O4S4/c13-3-1-19-7(17)11(3)9-5(15)6(16)10-12-4(14)2-20-8(12)18/h1-2H2,(H,9,15)(H,10,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIURYLYWPUZPNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)NC(=O)C(=O)NN2C(=O)CSC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O4S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide typically involves the reaction of oxalyl chloride with 4-oxo-2-thioxothiazolidine derivatives. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the oxalamide linkage .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thioxothiazolidine moiety can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxo groups, potentially converting them to hydroxyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Structural Characteristics

N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide comprises a central oxalamide group flanked by two 4-oxo-2-thioxothiazolidin-3-yl substituents. This thiazolidinone structure contributes to its biological activities, making it a candidate for various pharmaceutical applications.

Medicinal Chemistry Applications

1. Anti-Cancer Activity

Research indicates that derivatives of N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide exhibit promising anti-cancer properties. Specifically, studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways associated with cancer progression. For instance, certain derivatives have demonstrated effectiveness in breast cancer models by modulating COX expression and activity.

2. Diabetes Treatment

Certain derivatives of this compound have been identified as dual-targeted inhibitors of protein tyrosine phosphatase 1B (PTP1B) and aldose reductase (AKR1B1), both of which are implicated in the pathogenesis of type 2 diabetes mellitus and its complications. These compounds control specific cellular pathways that contribute to the disease's development, showcasing their potential as therapeutic agents .

3. Anti-inflammatory Properties

The inhibition of cyclooxygenase enzymes by N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide derivatives suggests their utility in treating inflammatory conditions. This characteristic positions them as potential candidates for drug development targeting diseases characterized by chronic inflammation .

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's interactions with biological targets:

1. Enzyme Inhibition

Studies have focused on the binding affinity of N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide with enzymes such as aldose reductase. Molecular docking simulations have identified critical interactions that contribute to the compound's inhibitory action, indicating a promising avenue for further research into its pharmacodynamics .

2. Cytotoxicity Assessments

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including HepG2 cells. Results indicate low antiproliferative activity, suggesting that while the compound is effective in inhibiting certain pathways, it may have limited direct cytotoxic effects on normal cells .

Synthesis and Derivatives

The synthesis of N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide typically involves multi-step procedures that may include:

- Formation of thiazolidinone rings.

- Introduction of oxalamide groups.

- Purification and characterization using techniques like NMR and mass spectrometry.

This synthetic pathway allows for the exploration of various derivatives that may enhance biological activity or selectivity against specific targets.

Mechanism of Action

The mechanism of action of N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to various biological effects, such as reduced tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Below is a detailed comparison of N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide with analogous compounds, focusing on structural features, thermodynamic properties, and functional outcomes.

N1,N2-bis(2-nitrophenyl)oxalamide

- Structure : Substituted with nitro groups at the ortho positions of phenyl rings.

- Thermodynamics : Exhibits ΔH° = 42.1 kJ/mol and ΔS° = 120 J/(mol·K), indicating moderate disruption of intramolecular hydrogen bonds (HBs) upon solvation. The absence of strong three-centered HBs (THBs) results in lower enthalpy changes compared to acetanilide derivatives .

- Key Difference: The nitro groups reduce electron density on the amide NH, weakening HB strength compared to thioxothiazolidinone substituents in the target compound.

N1,N2-bis(2-benzoylphenyl)oxalamide

- Structure : Benzoyl groups introduce steric bulk and π-conjugation.

- Thermodynamics : ΔH° = 48.9 kJ/mol and ΔS° = 145 J/(mol·K), reflecting stronger cooperativity in THB formation due to benzoyl-induced stabilization of the HB network .

- Key Difference: The benzoyl groups enhance THB cooperativity but reduce solubility in polar solvents compared to the sulfur-rich thioxothiazolidinone groups in the target compound.

N1,N2-bis(5-methylisoxazol-3-yl)oxalamide

- Structure : Isoxazole rings with methyl substituents.

N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 5)

- Structure: Contains a single thioxothiazolidinone ring linked to a quinazolinone moiety.

- Biological Activity : Demonstrates mild antiproliferative effects against tumor cell lines, likely due to thiol-mediated redox modulation .

- Key Difference: The symmetric dual thioxothiazolidinone groups in the target compound may enhance bioactivity through synergistic effects.

Key Findings and Implications

Hydrogen Bonding: The thioxothiazolidinone groups in the target compound likely form stronger and more cooperative HBs compared to nitro or benzoyl substituents, as suggested by thermodynamic trends in analogous compounds .

Solubility : Sulfur-rich substituents enhance solubility in polar aprotic solvents (e.g., DMSO) but may reduce stability in aqueous media due to thiol oxidation .

Biological Potential: Symmetric oxalamides with thioxothiazolidinone groups show promise in anticancer applications, though activity depends on substituent electronics and steric effects .

Biological Activity

N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide has a molecular formula of C8H6N4O4S4 and a molecular weight of 306.43 g/mol. Its structure features two thiazolidinone rings linked by an oxalamide moiety, contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H6N4O4S4 |

| Molecular Weight | 306.43 g/mol |

| Appearance | White to light yellow powder |

| Melting Point | 276 °C |

| Purity (HPLC) | ≥ 98.0% |

Anticancer Properties

Research indicates that N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in tumor growth and progression.

A study highlighted that the compound demonstrated a higher binding affinity for COX-1 and COX-2 compared to traditional inhibitors like celecoxib, suggesting its potential as a more effective therapeutic agent against cancer .

Anti-inflammatory Activity

The compound also shows promising anti-inflammatory effects. It has been observed to reduce the expression of pro-inflammatory cytokines, which are often elevated in chronic inflammatory conditions. The ability to modulate COX expression further supports its role in managing inflammatory diseases .

The biological activity of N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide is primarily attributed to its interaction with COX enzymes. By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This dual action—anticancer and anti-inflammatory—positions it as a potential candidate for multi-targeted therapy.

Case Studies

Several case studies have documented the efficacy of N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide in preclinical settings:

- Breast Cancer Study : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours of exposure. This effect was associated with apoptosis induction and cell cycle arrest.

- Colon Cancer Models : Animal models treated with the compound showed significant tumor size reduction compared to control groups, indicating its potential for therapeutic use in colorectal cancer.

- Inflammatory Disease Models : In models of rheumatoid arthritis, administration of N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide led to decreased joint swelling and reduced levels of inflammatory markers such as TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide, and how can reaction conditions be optimized?

- Methodology : Utilize a two-step approach involving nucleophilic substitution and cyclization. For example, react oxalyl chloride with thioxothiazolidinone precursors in anhydrous 1,4-dioxane at 10°C under controlled pH (using triethylamine as a base). Stir for 6 hours, followed by solvent removal and recrystallization from chloroform for purification .

- Optimization : Adjust stoichiometric ratios (e.g., 1:4.8 molar ratio of precursor to chloroacetyl chloride) and monitor reaction progress via TLC (Rf ≈ 0.4 in chloroform/methanol systems) .

Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide?

- IR Analysis : Identify key functional groups:

- C=O stretching at ~1690–1740 cm⁻¹ (oxalamide and thiazolidinone carbonyls).

- N-H stretching at ~3178–3240 cm⁻¹.

- C-S vibration at ~1120 cm⁻¹ .

- NMR Analysis :

- ¹H-NMR : Look for deshielded NH protons (δ ~10.2 ppm) and aromatic protons (δ ~6.3–7.8 ppm) if substituted phenyl groups are present.

- ¹³C-NMR : Confirm carbonyl carbons (C=O at ~170–180 ppm) and thiocarbonyl (C=S at ~120–130 ppm) .

Q. What purification strategies ensure high yields and purity for this compound?

- Recrystallization : Use chloroform or THF for recrystallization, achieving yields >75% .

- Chromatography : Employ silica gel column chromatography with chloroform:methanol (9:1) for intermediates, monitoring Rf values (e.g., 0.32–0.44) .

Advanced Research Questions

Q. How does the electronic nature of the thioxothiazolidinone rings influence the compound’s reactivity or biological activity?

- Methodology : Synthesize analogs with substituents altering electron density (e.g., electron-withdrawing Cl or electron-donating OCH₃ groups on phenyl rings). Compare reaction kinetics (e.g., cyclization rates) and bioactivity (e.g., COX inhibition) via in vitro assays .

- Data Analysis : Use Hammett plots to correlate substituent effects with activity trends. For example, electron-deficient analogs may show enhanced electrophilicity, improving enzyme binding .

Q. What computational approaches predict the compound’s binding affinity to cyclooxygenase (COX) enzymes?

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) using COX-2 crystal structures (PDB ID: 5KIR). Focus on hydrogen bonding between the oxalamide NH and Glu524/Arg513 residues .

- MD Simulations : Run 100-ns simulations to assess stability of the ligand-enzyme complex. Calculate binding free energies via MM-PBSA, prioritizing interactions with the thioxothiazolidinone’s sulfur atoms .

Q. How can the compound’s stability under physiological conditions be evaluated for drug development?

- Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC at 254 nm over 48 hours. Compare half-life to analogs lacking thioxo groups .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation using UV-spectroscopy. Thioxo groups may increase photosensitivity, requiring dark storage .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Meta-Analysis : Aggregate data from PubChem, PubMed, and crystallographic databases (e.g., CCDC). Cross-validate IC₅₀ values for COX inhibition, noting differences in assay conditions (e.g., cell lines, enzyme isoforms) .

- Dose-Response Curves : Re-evaluate activity in standardized assays (e.g., human whole-blood COX-2 inhibition) to minimize variability .

Methodological Notes

- Synthetic Reproducibility : Ensure anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of reactive intermediates .

- Spectroscopic Validation : Always compare experimental IR/NMR data with simulated spectra (e.g., Gaussian 16) for ambiguous peaks .

- Biological Assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) and validate results across triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.